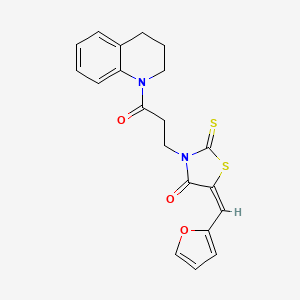![molecular formula C21H24N2O3S B2481507 1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040698-62-1](/img/structure/B2481507.png)
1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that feature complex structures with potential applications in various fields, including material science and pharmacology. Similar compounds have been synthesized and studied to understand their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions, where multiple reactants are combined in a single step to form complex products. For example, the synthesis of 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction demonstrates the complexity and efficiency of such synthetic routes (Lega et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds often features rings that adopt specific conformations, which can be determined through X-ray diffraction. For instance, the structure of 5-amino-7-(3-chlorophenyl)-3,7-dihydro-2H-thieno[3,2-b]pyran-6-carbonitrile 1,1-dioxide shows how rings in these molecules adopt planar or envelope conformations, influencing the compound's chemical behavior (Shen et al., 2010).
Chemical Reactions and Properties
Compounds similar to the one often participate in varied chemical reactions due to their active functional groups. For instance, the reactions involving cyclic amides with dehydrogenation and dehydration agents lead to the formation of mesoionic compounds, showcasing the reactive versatility of these structures (Šorm & Honzl, 1972).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application and behavior in different environments. The crystalline structure and stability under various conditions can be particularly insightful for designing compounds with desired physical characteristics.
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, reactivity with different chemicals, and stability under various conditions, is essential for practical applications. The synthesis and reactivity of related compounds, such as N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide in aqueous media, provide insights into the chemical properties that can be expected from the compound (Khazaei et al., 2015).
Applications De Recherche Scientifique
Redox Properties and Structural Insights
Research on asymmetric (cyclopentadienyl)(ene-1,2-dithiolate)cobalt(III) complexes, which share structural similarities with the compound , has provided insights into their redox properties. These compounds, containing phenyl and pyrazinyl units, exhibit reversible one-electron reductions and have been studied for their UV/Vis and EPR spectroscopic properties. Such studies contribute to understanding the redox-active orbitals in these complexes, potentially applicable in catalysis and materials science (Dicks et al., 2015).
Chemoprotective Properties
The 1,2-dithiol-3-thiones class, which includes structural analogs to the specified compound, has been recognized for its chemotherapeutic and chemoprotective properties. These compounds induce activities that elevate detoxification potential in cells, suggesting their relevance in cancer chemoprevention research (De Long et al., 1986).
HIV-1 Protease Inhibition
Compounds structurally related to the specified chemical have been identified as inhibitors of HIV-1 protease, highlighting their potential in the development of therapeutically effective HIV-1 protease inhibitors. Their competitive inhibition and structural analogs underline the importance of pyran-2-one groups and substitution at specific positions for inhibitory activity (Tummino et al., 1994).
Supercapacitor Electrode Materials
Research into mixed hexa-transition metal sandwiched arsenotungstate chains demonstrates the potential of structurally complex compounds in enhancing the performance of supercapacitor electrodes. Such studies suggest applications in energy storage and conversion, where the unique host-guest structures and rich π electron systems of these compounds could lead to improved electroactivity and conductivity (Wang et al., 2019).
Catalytic Oxidation and Transfer Hydrogenation
Compounds featuring 1,2,3-triazole-based organosulfur/-selenium ligands, similar in complexity to the specified compound, have been explored for their catalytic capabilities. These studies focus on their application in the oxidation of alcohols and transfer hydrogenation of ketones, contributing to the development of more efficient catalysts in organic synthesis (Saleem et al., 2013).
Propriétés
IUPAC Name |
6,6-dioxo-4-phenyl-1-(3-phenylpropyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21-14-22(13-7-10-17-8-3-1-4-9-17)19-15-27(25,26)16-20(19)23(21)18-11-5-2-6-12-18/h1-6,8-9,11-12,19-20H,7,10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTINCCQQTYHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

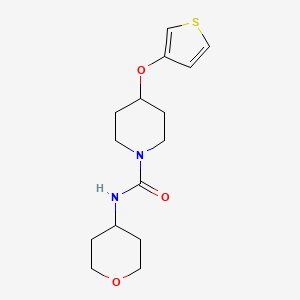
![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2481428.png)
![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide](/img/structure/B2481431.png)
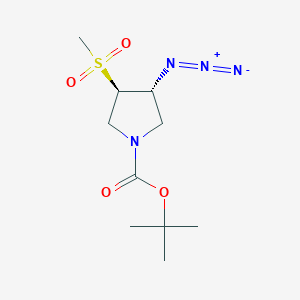
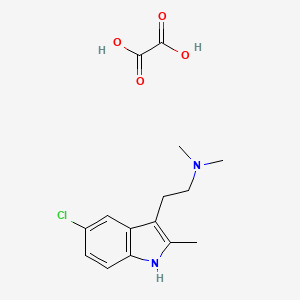
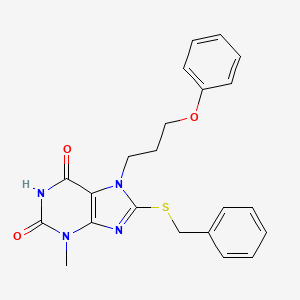

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2481440.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)

